3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Overview of Thienopyridine Isomeric Architectures
The fusion of a thiophene (B33073) and a pyridine (B92270) ring can result in several structural isomers, each with a unique spatial arrangement and distinct chemical properties. The point of fusion between the two rings dictates the classification of the thienopyridine isomer. Six such isomeric structures are known, arising from the different ways the thiophene ring can be annelated to the pyridine ring. These are thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine (B143518), thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine.
The thieno[3,2-c]pyridine core is characterized by the fusion of the thiophene ring at its 3- and 2-positions to the 'c' face of the pyridine ring. This specific arrangement of atoms imparts a unique electronic distribution and steric environment to the molecule. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring are key features that influence the compound's reactivity, polarity, and ability to form hydrogen bonds. The fully aromatic form of thieno[3,2-c]pyridine has the chemical formula C₇H₅NS. nih.govmdpi.com
The 4H,5H,6H,7H-thieno[3,2-c]pyridine Scaffold: Relevance in Contemporary Chemical Research
The partially saturated derivative, 4H,5H,6H,7H-thieno[3,2-c]pyridine, serves as a crucial scaffold in the development of novel compounds with diverse applications. nih.gov This scaffold is a key component in a variety of pharmacologically active molecules. For instance, it forms the core of several antiplatelet agents. rsc.org The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with tailored properties. nih.govnih.govgoogle.com Researchers have explored its potential in developing new therapeutic agents for cardiovascular diseases, as well as compounds with antibacterial and antifungal activities. google.comnih.gov
Academic and Research Significance of Substituted 4H,5H,6H,7H-thieno[3,2-c]pyridine Systems, with Emphasis on 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Substitutions on the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold can significantly modulate its biological activity and physicochemical properties. The introduction of different functional groups allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
While extensive research exists for various substituted thienopyridines, literature specifically detailing the synthesis, properties, and research findings for This compound is limited. However, the significance of such a compound can be inferred from studies on related structures. The presence of a methyl group at the 3-position on the thiophene ring would be expected to influence the molecule's electronic properties and steric interactions. Generally, methyl groups are electron-donating and can increase the electron density of the aromatic system, potentially affecting its reactivity and interaction with biological targets.
Research on other substituted thieno[3,2-c]pyridine derivatives provides a framework for understanding the potential importance of the 3-methyl variant. For example, studies have shown that substitutions at the 2-position of the thiophene ring can lead to potent inhibitors of enzymes like phenylethanolamine N-methyltransferase. nih.gov It is plausible that a methyl group at the 3-position could similarly influence the biological activity of the parent scaffold, making it a target of interest for future synthetic and pharmacological studies.
Foundational Synthetic Strategies for Thieno[3,2-c]pyridine Systems
The construction of the thieno[3,2-c]pyridine core can be broadly categorized into two retrosynthetic approaches: forming the pyridine ring onto a pre-existing thiophene or, conversely, constructing the thiophene ring onto a pyridine precursor.
Heterocyclic Ring-Closure Approaches from Thiophene Precursors
A predominant strategy for the synthesis of thieno[3,2-c]pyridine systems involves the elaboration and cyclization of functionalized thiophene derivatives. This approach leverages the rich chemistry of the thiophene ring to introduce the necessary components for the subsequent annulation of the pyridine ring. A common starting material for this approach is 2-(thiophen-2-yl)ethanamine, which provides the C6-C7-N backbone of the final pyridine ring. The cyclization is then typically achieved by reacting this amine with a suitable one-carbon or multi-carbon electrophile to form the N-C4-C5 portion of the ring.
For instance, the reaction of 2-(thiophen-2-yl)ethanamine with formaldehyde (B43269) or its equivalents is a direct method to construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) skeleton. This reaction proceeds through the formation of an iminium ion intermediate which then undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring.
A notable example involves the synthesis of various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) where the THTP ring system is constructed using the Pictet-Spengler reaction, starting from a thiophene-based amine. nih.gov
Table 1: Examples of Thiophene Precursors in Thieno[3,2-c]pyridine Synthesis
| Thiophene Precursor | Reagents for Cyclization | Resulting Structure |
| 2-(Thiophen-2-yl)ethanamine | Formaldehyde, HCl | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine |
| 2-(Thiophen-2-yl)ethanamine | Carbonyl compound, Acetic-formic anhydride, TFA | 4-Substituted-N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Amine derived from thiophene and a heterodiene | Pictet-Spengler cyclization | 2-Substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Heterocyclic Ring-Closure Approaches from Pyridine Precursors
An alternative strategy involves the construction of the thiophene ring onto an existing, suitably functionalized pyridine core. This method is particularly useful for accessing specific substitution patterns on the pyridine ring that might be difficult to achieve through the thiophene-first approach. Typically, this involves a pyridine derivative bearing functional groups that can participate in a thiophene ring-forming reaction, such as the Gewald reaction or other related cyclizations.
For example, the synthesis of thieno[2,3-b]pyridine derivatives, an isomer of the target scaffold, has been achieved by reacting 2-chloronicotinonitrile with methyl thioglycolate. ut.ac.ir A similar conceptual approach can be envisioned for the thieno[3,2-c]pyridine system, starting with appropriately substituted pyridine precursors. One-pot sequences starting from aryl 4-chloropyridin-3-yl ketones have been shown to yield 2,3-disubstituted thieno[3,2-c]pyridines. researchgate.net
Dedicated Synthetic Routes to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Framework
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a key structural motif in several pharmaceuticals. Consequently, a number of dedicated synthetic routes have been developed to access this specific framework efficiently.
Application of Pictet–Spengler Cyclization
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org This reaction has been successfully applied to the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The reaction involves the condensation of a β-arylethylamine, in this case, 2-(thiophen-2-yl)ethanamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the thiophene ring. nih.gov
A modified Pictet-Spengler reaction has been developed for the synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. researchgate.net This one-pot procedure involves the imination of 2-(2-thienyl)ethylamine with a carbonyl compound, followed by formylation and a trifluoroacetic acid-catalyzed cyclization of the resulting formyliminium ion. researchgate.net This method provides a convenient route to 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents at the C4 position. researchgate.net
Table 2: Examples of Pictet-Spengler Reactions for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Synthesis
| Amine Precursor | Carbonyl Source | Catalyst/Conditions | Product |
| 2-(Thiophen-2-yl)ethanamine | Paraformaldehyde | Dichloroethane, reflux; then HCl/DMF | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride guidechem.com |
| 2-(Thiophen-2-yl)ethanamine | Various aldehydes/ketones | 1. Ti(OiPr)₄2. Acetic-formic anhydride3. Trifluoroacetic acid | 4-Substituted-5-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine researchgate.net |
| Amine 56 (from thiophene) | Internal aldehyde equivalent | Lewis acid | THTP 21 nih.gov |
Multi-Component Reaction Approaches for Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step, by combining three or more reactants. The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, has been utilized in the synthesis of a racemic clopidogrel (B1663587) precursor, which features the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. This demonstrates the feasibility of constructing this scaffold through convergent, multi-component strategies.
Regioselective Cyclization Strategies
The regioselectivity of the cyclization step is a critical aspect of the synthesis of thieno[3,2-c]pyridines. In the context of the Pictet-Spengler reaction starting from 2-(thiophen-2-yl)ethanamine, the cyclization occurs regioselectively at the C3 position of the thiophene ring. This is due to the higher nucleophilicity of the C3 position compared to the C4 position, which is influenced by the electron-donating nature of the sulfur atom and the directing effect of the ethylamine substituent.
The inherent electronic properties of the thiophene ring, therefore, play a crucial role in directing the intramolecular electrophilic attack to the desired position, ensuring the formation of the [3,2-c] fused system rather than the alternative [2,3-b] isomer. This inherent regioselectivity is a key advantage of the strategies that build the pyridine ring onto a thiophene precursor.
An exploration into the synthetic strategies for this compound and its derivatives reveals a focus on building the core structure with desired functionalities, as well as subsequent modifications. Methodologies for introducing substituents at various positions, particularly the methyl group at position 3 and functional groups at the nitrogen atom (N-5), are critical for developing compounds with specific properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-5-10-8-2-3-9-4-7(6)8/h5,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMVTSAPQEJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Analytical Characterization Techniques for Thieno 3,2 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of thieno[3,2-c]pyridine (B143518) derivatives. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the complete assignment of the molecule's proton and carbon skeletons.
Proton NMR (¹H NMR) spectroscopy is used to identify the number, connectivity, and chemical environment of protons in a molecule. In the case of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, the spectrum would exhibit characteristic signals corresponding to the protons on the thiophene (B33073) ring, the tetrahydropyridine (B1245486) ring, and the methyl substituent.
The protons on the tetrahydropyridine moiety typically appear as multiplets in the aliphatic region of the spectrum. The methyl group attached to the thiophene ring would present as a singlet. The sole proton on the thiophene ring would appear in the aromatic region. The exact chemical shifts (δ) are influenced by the solvent and the presence of other substituents.
Table 1: Representative ¹H NMR Data for a Thieno[3,2-c]pyridine Core Structure
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene-H | 6.50 - 7.50 | s |
| CH₂ (Position 4) | 3.50 - 4.50 | t |
| CH₂ (Position 6) | 2.80 - 3.20 | t |
| CH₂ (Position 7) | 3.80 - 4.20 | s |
| Methyl-H | 2.20 - 2.50 | s |
Note: Data are generalized from typical spectra of thieno[3,2-c]pyridine derivatives. Actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would show signals for the carbons of the thiophene ring, the tetrahydropyridine ring, and the methyl group. The chemical shifts of the thiophene carbons appear at lower field (higher ppm) compared to the sp³-hybridized carbons of the tetrahydropyridine ring. researchgate.net
Analysis of ¹³C NMR spectra for various thieno[3,2-b] and thieno[2,3-b]pyridines has shown that the chemical shifts are characteristic of the position of substitution with respect to the heteroatoms in each ring. researchgate.net
Table 2: Representative ¹³C NMR Data for a Thieno[3,2-c]pyridine Core Structure
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quaternary Thiophene-C | 130.0 - 145.0 |
| CH Thiophene-C | 120.0 - 130.0 |
| C-Methyl | 15.0 - 25.0 |
| CH₂ (Position 4) | 45.0 - 55.0 |
| CH₂ (Position 6) | 25.0 - 35.0 |
| CH₂ (Position 7) | 40.0 - 50.0 |
Note: Data are generalized from typical spectra of thienopyridine derivatives. Actual values may vary. researchgate.net
For thieno[3,2-c]pyridine derivatives that have been functionalized with other heteroatoms, such as phosphorus, heteronuclear NMR techniques like ³¹P NMR become essential. This method provides direct information about the chemical environment of the phosphorus atom, including its oxidation state and bonding configuration. While not applicable to the parent this compound, it is a crucial characterization technique for specific, synthetically modified analogues. For example, the coupling between phosphorus and adjacent protons (JPC) can help confirm the regiochemistry of substitution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides structural information based on the fragmentation pattern of the molecule. For thieno[3,2-c]pyridine derivatives, electron ionization (EI) is a common method that generates a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. nist.gov
The fragmentation pattern can reveal the stable structural motifs within the molecule. For instance, in derivatives like Ticlopidine, which shares the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core, characteristic fragmentation involves the loss of the substituent on the pyridine (B92270) nitrogen. nist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition and molecular formula of a compound. nih.gov For novel thieno[3,2-c]pyridine derivatives, HRMS is critical for confirming that the synthesized compound has the correct atomic makeup, distinguishing it from other potential isomers or compounds with the same nominal mass. For example, the calculated mass for a protonated molecule [M+H]⁺ can be compared to the experimentally found value to validate the structure. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for the various bonds present.
Table 3: Characteristic IR Absorption Frequencies for a Thieno[3,2-c]pyridine Structure
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C-H (Thiophene) | Stretching | 3100 - 3000 |
| C-H (Aliphatic CH₂) | Stretching | 3000 - 2850 |
| C-H (Methyl) | Stretching | 2960 - 2870 |
| C=C (Thiophene) | Stretching | 1600 - 1475 |
| C-N | Stretching | 1350 - 1000 |
| C-S | Stretching | 800 - 600 |
These absorption bands provide corroborating evidence for the presence of the thiophene ring and the saturated heterocyclic system, complementing the more detailed structural data obtained from NMR and MS.
Chemical Reactivity and Synthetic Transformations of the 4h,5h,6h,7h Thieno 3,2 C Pyridine Nucleus
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fused Ring System
The thieno[3,2-c]pyridine (B143518) ring system exhibits distinct reactivity towards substitution reactions, largely dictated by the electronic nature of its constituent rings. The thiophene (B33073) moiety is electron-rich and thus predisposed to electrophilic aromatic substitution, while the pyridine (B92270) ring's reactivity is modulated by the electron-withdrawing nitrogen atom.
Electrophilic Aromatic Substitution: The thiophene ring is the primary site for electrophilic attack. The substitution pattern is highly regioselective, favoring the C-2 position. This is demonstrated in bromination reactions, where treatment of N-protected 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with bromine in acetic acid selectively yields the 2-bromo derivative. nih.gov This selectivity arises from the greater stabilization of the cationic intermediate (the sigma complex) when the electrophile adds to the C-2 position compared to the C-3 position.
Another key transformation that highlights the reactivity of the C-2 position is lithiation followed by electrophilic quench. Treatment of an N-protected thienopyridine with a strong base like n-butyllithium, followed by the addition of an electrophile such as tributyl borate, results in the formation of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-boronic acid. prepchem.com This boronic acid derivative serves as a crucial intermediate for further functionalization via cross-coupling reactions.
Nucleophilic Aromatic Substitution: In contrast to the thiophene ring, the pyridine portion of a fully aromatic thienopyridine is electron-deficient and more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the C-4 or C-7 positions. youtube.com However, in the saturated 4,5,6,7-tetrahydro derivative, the pyridine ring lacks aromaticity and does not undergo typical nucleophilic aromatic substitution. Instead, reactions occur on the thiophene ring, often requiring prior activation. For instance, the synthesis of 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives for potential antipsychotic activity involves the substitution of a leaving group on the pyridine ring of a related aromatic precursor before the saturation of the pyridine ring. nih.gov
Functionalization at the Nitrogen Atom (N-5) of the Pyridine Ring
The secondary amine nitrogen (N-5) in the piperidine (B6355638) ring is a key site for molecular diversification, allowing for the introduction of a wide array of substituents through various reactions.
The nucleophilic nature of the N-5 atom makes it readily amenable to both alkylation and acylation reactions. These transformations are fundamental in the synthesis of many biologically active compounds.
N-Alkylation: This involves the reaction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus with alkyl halides or other alkylating agents in the presence of a base. This reaction is a cornerstone in the synthesis of blockbuster antiplatelet drugs like clopidogrel (B1663587) and ticlopidine. For example, reacting the parent heterocycle with a substituted benzyl (B1604629) halide leads to the corresponding N-substituted product.
N-Acylation: The nitrogen atom can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents). This reaction introduces an amide functionality, which can alter the compound's physicochemical properties and biological activity. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further elaboration.
Below is a table summarizing typical N-functionalization reactions.
| Starting Material | Reagent | Reaction Type | Product |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Methyl (2-chlorophenyl)acetate | N-Alkylation | Clopidogrel precursor |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 2-Chlorobenzyl chloride | N-Alkylation | Ticlopidine |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Chloroacetyl chloride | N-Acylation | 5-(Chloroacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Carboxamide precursors | N-Acylation | 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide scbt.com |
Strategies for Ring Modifications and Annulation Reactions
Building upon the thieno[3,2-c]pyridine scaffold, further heterocyclic rings can be fused to create more complex polycyclic systems with distinct pharmacological profiles.
Pyridothienopyrimidines are tricyclic compounds that have garnered interest as kinase inhibitors. nih.gov These are typically synthesized by constructing a pyrimidine (B1678525) ring onto the existing thienopyridine nucleus. A common strategy involves using the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a nucleophile to displace a leaving group on a pre-functionalized pyrimidine ring. For example, 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) can be reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride to furnish an intermediate where the thienopyridine is attached at the C4 position of the pyrimidine. nih.gov Subsequent reactions can then be used to build out the final target molecule.
Thieno[3,2-c]pyridinones are derivatives containing a carbonyl group within the pyridine ring. These lactams are important synthetic intermediates and can exhibit biological activity themselves. The synthesis of these compounds can be achieved through various routes. One approach involves the cyclization of appropriately substituted thiophene precursors. For instance, intramolecular cyclization strategies are often employed to form the piperidinone ring fused to the thiophene. The resulting 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one is a representative example of this class of compounds. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the thieno[3,2-c]pyridine nucleus. acs.org These reactions typically require a halogen or triflate substituent on the aromatic ring and a suitable coupling partner.
The Suzuki-Miyaura coupling is particularly useful for this scaffold. As mentioned previously, 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1286582) and its corresponding 2-boronic acid are readily accessible intermediates. nih.govprepchem.com The 2-bromo derivative can be coupled with various aryl or heteroaryl boronic acids under palladium catalysis to form 2-aryl-thieno[3,2-c]pyridines. Conversely, the 2-boronic acid derivative can react with aryl or heteroaryl halides to achieve the same goal. These reactions provide a convergent and flexible route to a wide range of analogs for structure-activity relationship studies.
Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), can also be applied to functionalized thieno[3,2-c]pyridine derivatives, further expanding the chemical space accessible from this versatile scaffold.
The table below provides examples of precursors used in such reactions.
| Thieno[3,2-c]pyridine Derivative | Coupling Partner | Reaction Type (Example) | Potential Product |
| 2-Bromo-5-protected-4,5,6,7-tetrahydrothieno[3,2-c]pyridine nih.gov | Phenylboronic acid | Suzuki Coupling | 2-Phenyl-5-protected-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| 5-Protected-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-boronic acid prepchem.com | 4-Chloropyridine | Suzuki Coupling | 2-(Pyridin-4-yl)-5-protected-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| 2-Bromo-5-protected-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Aniline | Buchwald-Hartwig Amination | N-Phenyl-5-protected-thieno[3,2-c]pyridin-2-amine |
Suzuki-Miyaura Cross-Coupling Protocols
The Suzuki-Miyaura reaction is a widely utilized method for forming C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. mdpi.comlibretexts.org This reaction has been effectively applied to thieno[3,2-b]pyridine (B153574) systems, a closely related isomer, to synthesize novel 3-(hetero)aryl derivatives. nih.gov The general principles and conditions are applicable to the thieno[3,2-c]pyridine nucleus.
The reaction typically involves coupling a halogenated thienopyridine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates. nih.govmdpi.com For instance, the coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or trifluoroborate salts has been successfully demonstrated. nih.gov
Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.govnih.gov A variety of bases can be employed, with aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) being frequent choices. nih.govresearchgate.net The reactions are typically carried out in solvents like 1,2-dimethoxyethane (B42094) (DME), ethanol, or 1,4-dioxane (B91453) at elevated temperatures. nih.govmdpi.com
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups onto the thienopyridine scaffold. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. For example, derivatives bearing phenyl, pyridinyl, and furanyl groups have been synthesized using this methodology. nih.gov
Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Thienopyridine Derivatives This table is illustrative of typical conditions used for related thienopyridine scaffolds and can be adapted for the 4H,5H,6H,7H-thieno[3,2-c]pyridine nucleus.
| Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol | 80 | 28 |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Methoxyphenyltrifluoroborate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate-Good |
Sonogashira Cross-Coupling Methodologies
The Sonogashira cross-coupling reaction is a fundamental method for the synthesis of substituted alkynes. mdpi.comwikipedia.org It facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction has proven effective for the functionalization of various heterocyclic systems, including pyridine and thiophene derivatives, indicating its applicability to the 4H,5H,6H,7H-thieno[3,2-c]pyridine nucleus. soton.ac.ukresearchgate.net
The general mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle. The reaction is versatile and can be carried out under relatively mild conditions, tolerating a wide range of functional groups. wikipedia.org Thieno[3,2-c]pyridines have been synthesized through Sonogashira coupling followed by intramolecular cyclization. mdpi.com
Typical conditions for the Sonogashira coupling involve a palladium source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) salt, most commonly copper(I) iodide (CuI). soton.ac.ukresearchgate.net An amine, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), serves as both the base and often as the solvent. soton.ac.ukresearchgate.net The reaction is usually performed in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). soton.ac.ukresearchgate.net
This methodology allows for the direct introduction of alkynyl moieties onto the thienopyridine core, which are valuable handles for further synthetic transformations or can be key pharmacophoric elements themselves. A diverse array of terminal alkynes, bearing various substituents, can be successfully coupled. soton.ac.uk
Table 2: Examples of Sonogashira Reaction Conditions for Heterocyclic Compounds This table presents typical conditions for Sonogashira couplings on related heterocyclic systems, which can be applied to the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold.
| Halide Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. | Yield (%) |
| 5-Chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | N/A | Good |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | N/A |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | THF | Reflux | 49-85 |
| Aryl thianthrenium salts | Phenylacetylene | PdBr₂ (2) | None | K₃PO₄ | DMF | 80 °C | 91 |
Structure Activity Relationship Sar Principles Applied to Thieno 3,2 C Pyridine Derivatives
Conformational Flexibility and Preferred Geometries of the 4H,5H,6H,7H-thieno[3,2-c]pyridine Scaffold
The conformational flexibility of the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold plays a significant role in its interaction with biological targets. The partially saturated pyridine (B92270) ring is not planar and can adopt various conformations, with the "half-chair" form being a commonly observed and preferred geometry. nih.gov
X-ray crystallographic studies of derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) have provided valuable insights into its three-dimensional structure. For instance, in one derivative, the pyridine ring was found to exist in a half-chair conformation. nih.gov This conformation is also favored by the isosteric 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system, which has been shown to superimpose well with the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) nucleus in molecular modeling studies. nih.gov This suggests that the THTP scaffold likely shares a similar conformational preference, which is critical for its recognition by target proteins.
The flexibility of this scaffold allows it to adapt its shape to fit into the binding pockets of various enzymes and receptors. This adaptability is a key feature that contributes to the diverse pharmacological activities exhibited by its derivatives. researchgate.net Computational studies and further crystallographic analyses of a broader range of derivatives are needed to fully map the conformational landscape of this important scaffold.
Positional and Substituent Effects on Molecular Recognition and Interaction Profiles
The biological activity of thieno[3,2-c]pyridine (B143518) derivatives can be significantly modulated by the introduction of various substituents at different positions of the scaffold. These substituents can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity for a specific biological target.
The influence of a methyl group at position 3 of the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold on its binding properties has been a subject of interest in SAR studies. While direct and extensive studies on the 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine are limited in the available literature, inferences can be drawn from related thienopyridine structures.
For instance, in a series of thieno[2,3-b]pyridine (B153569) derivatives, the position and nature of substituents on the thienopyridine ring were found to be crucial for their interaction with enzymes like c-Src. drugbank.com A methyl group, being a small, lipophilic substituent, can influence binding in several ways:
Steric Effects: It can provide a better fit in a hydrophobic pocket of the target protein.
Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the aromatic system, potentially influencing interactions with the target.
Further focused studies are required to delineate the precise role of the 3-methyl group in the molecular recognition of 4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives.
A variety of substituents have been introduced at the N-5 position, leading to compounds with diverse pharmacological profiles, including antiplatelet, anticancer, and neuroprotective activities. google.comnih.govrsc.org For example, the introduction of an acyl group at N-5 can lead to potent inhibitors of various enzymes. The nature of the acyl group, including its length, branching, and the presence of aromatic rings, can significantly affect the binding affinity.
The table below summarizes the effect of different N-5 substituents on the activity of thieno[3,2-c]pyridine derivatives based on findings from various studies on related thienopyridine scaffolds.
| N-5 Substituent Type | General Effect on Activity | Potential Interactions | Reference Example Class |
| Small Alkyl Chains | Variable, often moderate activity | Hydrophobic interactions | N-methyl derivatives |
| Acyl Groups | Potent activity, highly dependent on the acyl moiety | Hydrogen bonding (amide carbonyl), hydrophobic and aromatic interactions | N-acyl thieno[3,2-c]pyridines |
| Benzyl (B1604629) Groups | Often enhances activity, especially with substitutions on the phenyl ring | Aromatic (π-π stacking), hydrophobic interactions | N-benzyl derivatives |
| Heterocyclic Moieties | Can lead to highly potent and selective compounds | Specific hydrogen bonding, polar, and aromatic interactions | N-piperazinyl derivatives |
These examples highlight the importance of the N-5 position as a key handle for modulating the biological activity of the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold.
Substituents on the thiophene (B33073) ring of the thieno[3,2-c]pyridine scaffold can significantly influence its electronic properties and steric profile, thereby modulating its interaction with biological targets. The thiophene ring is more electron-rich than a benzene (B151609) ring and can engage in various non-covalent interactions, including hydrogen bonding (with the sulfur atom as a weak acceptor), halogen bonding, and π-π stacking. psu.edu
SAR studies on various thienopyridine isomers have shown that the nature and position of substituents on the thiophene ring are critical for activity. For instance, in a series of thieno[2,3-b]pyridine derivatives, halogen and short alkyl chain substitutions on the thiophene ring were found to be most successful for potent inhibition of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net
The following table illustrates the impact of different substituent types on the thiophene ring of thienopyridine derivatives on their biological activity, drawing from studies on various isomers.
| Thiophene Ring Substituent | Position | General Effect on Activity | Potential Interactions | Reference Isomer |
| Halogen (Cl, Br) | 2 or 3 | Often increases potency | Halogen bonding, alters electronic properties | Thieno[2,3-b]pyridine researchgate.net |
| Small Alkyl (e.g., Methyl) | 2 or 3 | Can enhance hydrophobic interactions and binding affinity | Hydrophobic interactions | Thieno[2,3-b]pyridine researchgate.net |
| Aryl/Heteroaryl | 2 or 3 | Can significantly increase potency by accessing additional binding pockets | π-π stacking, hydrophobic and polar interactions | Thieno[3,2-b]pyridine (B153574) mdpi.com |
| Cyano | 2 or 3 | Can act as a hydrogen bond acceptor and influence electronic properties | Hydrogen bonding, dipole-dipole interactions | Thieno[3,2-c]pyridine google.com |
These findings underscore the importance of exploring a wide range of substituents on the thiophene ring to optimize the molecular recognition profile of 4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives.
Principles of Scaffold Hopping and Bioisosteric Replacement in Thienopyridine Design
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the desired biological activity. namiki-s.co.jp These principles have been successfully applied to the design and development of thienopyridine derivatives.
Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key pharmacophoric features. The thieno[3,2-c]pyridine scaffold itself can be considered a result of scaffold hopping from other bicyclic heterocyclic systems. For example, researchers have utilized a scaffold hopping approach to design novel thieno[3,2-c]pyridine derivatives as smoothened (Smo) antagonists, starting from known inhibitors with different core structures. rsc.org
Bioisosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. A classic example in the context of thienopyridines is the replacement of a benzene ring with a thiophene ring. The thiophene ring is considered a bioisostere of the phenyl ring, as it shares similarities in size, planarity, and aromaticity, although it has different electronic properties and is more polar. psu.edunih.gov This replacement can lead to improved pharmacokinetic properties, such as increased solubility or altered metabolism. psu.edu
For instance, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) nucleus has been investigated as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in the design of inhibitors for phenylethanolamine N-methyltransferase (hPNMT). nih.gov While the isosterism was confirmed in terms of the influence of functional groups and chirality, the electronic properties of the thiophene ring led to a decrease in potency compared to the THIQ counterparts in this specific case. nih.gov
The thieno[3,2-c]pyridine scaffold can also serve as a bioisostere for other important biological motifs, such as purines, due to its structural resemblance. nih.gov This mimicry allows thienopyridine derivatives to interact with biological targets that recognize purine-based ligands.
Advanced Computational Chemistry and Modeling of Thieno 3,2 C Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure of thieno[3,2-c]pyridine (B143518) derivatives, which in turn dictates their reactivity and interaction with biological targets.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. In the context of thieno[3,2-c]pyridine systems, DFT calculations provide insights into electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP). These calculations are crucial for predicting sites of electrophilic and nucleophilic attack, understanding the stability of the molecule, and explaining its reactivity. For instance, DFT has been effectively used to explore the electronic structures of related nitrogen-based pincer-type ligands in complex with metals, successfully reproducing experimental data and providing evidence for electronic configurations. nih.gov This approach allows researchers to understand how substituents on the thieno[3,2-c]pyridine core modulate its electronic properties and, consequently, its biological activity.
Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for predicting the binding mode and affinity of a ligand, such as a 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine derivative, within the active site of a target protein.
The process involves preparing the 3D structures of both the ligand and the protein receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field to estimate binding affinity. semanticscholar.org Studies on various thienopyridine isomers have demonstrated the utility of this approach. For example, docking studies of thieno[2,3-c]pyridine (B153571) derivatives identified crucial molecular interactions with the Hsp90 protein, a target in cancer therapy. nih.gov Similarly, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives were docked into the active site of the fungal enzyme P450 cytochrome lanosterol (B1674476) 14α-demethylase to elucidate their potential as antifungal agents. researchgate.net These analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are vital for potent and selective inhibition. researchgate.net
Table 1: Examples of Molecular Docking Studies on Thienopyridine Scaffolds
| Thienopyridine Scaffold | Target Protein | Key Findings |
|---|---|---|
| Thieno[2,3-c]pyridine | Hsp90 | Identified plausible binding modes consistent with anticancer activity. nih.gov |
| Tetrahydrothieno[3,2-c]pyridine | Fungal Lanosterol 14α-demethylase | Showed good binding modes, suggesting potential antifungal activity. researchgate.net |
| Thieno[3,2-d]pyrimidine | DNA Gyrase B | Revealed key hydrogen bond and hydrophobic interactions. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the complex. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The goal is to develop a predictive model that can be used to estimate the activity of newly designed, not-yet-synthesized molecules, thereby guiding the optimization of lead compounds.
In a QSAR study, molecular descriptors (physicochemical properties such as steric, electronic, and hydrophobic parameters) are calculated for a set of thieno[3,2-c]pyridine analogues with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecules where modifications are likely to increase or decrease activity. For instance, a 3D-QSAR study on thieno-pyrimidine derivatives identified key structural features for their inhibitory biological activities, yielding statistically robust models that could be used for further design. mdpi.com
Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Thieno-pyrimidine Derivatives mdpi.com
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External validation) |
|---|---|---|---|
| CoMFA | 0.818 | 0.917 | 0.762 (implied) |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are a major cause of late-stage attrition in drug development. researchgate.net In silico ADME prediction models are computational tools that estimate these properties based on the molecular structure, allowing for the early identification and filtering of compounds with undesirable characteristics. uniroma1.it
For thieno[3,2-c]pyridine derivatives, various ADME parameters are predicted using specialized software. researchgate.netresearchgate.net These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important predicted properties include aqueous solubility, human intestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are critical for metabolism. ekb.eg Studies on tetrahydrothieno[3,2-c]pyridine derivatives have shown that these compounds can be analyzed for their drug-like properties, revealing their potential for further development. researchgate.net
Table 3: Commonly Predicted In Silico ADME Properties
| Property | Description | Importance in Drug Design |
|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Helps filter out compounds with poor absorption or permeation. researchgate.net |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and BBB penetration. ekb.eg |
| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Affects absorption and distribution; poor solubility can hinder bioavailability. ekb.eg |
| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut into the bloodstream. | A direct measure of oral bioavailability. ekb.eg |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Crucial for drugs targeting the brain; undesirable for peripherally acting drugs. researchgate.net |
Applications of Thieno 3,2 C Pyridine Scaffolds in Organic Synthesis, Material Science, and Biochemical Research
Utility as Versatile Building Blocks in Complex Organic Synthesis
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) framework, including its 3-methyl derivative, is a versatile building block in organic synthesis. nih.govchemimpex.com Its unique structure serves as a valuable scaffold for developing a wide range of organic molecules, particularly pharmaceuticals and agrochemicals. chemimpex.com The reactivity and stability of the THTP core make it an excellent starting point for creating complex molecular architectures. chemimpex.com
Various synthetic methodologies have been developed to produce the THTP ring system and its derivatives. nih.gov These synthetic routes are crucial as they allow for the introduction of diverse functional groups at various positions on the scaffold. For instance, specific syntheses have been designed to place nitro, cyano, methyl, and acetyl groups at the 2-position of the ring system. nih.gov One notable advantage of certain synthetic pathways is the ability to achieve enantioselective synthesis, which is particularly important in the preparation of chiral molecules like (S)-3-methyl-THTP derivatives for biological applications. nih.gov The hydrochloride salt of the parent compound is a common intermediate used in the synthesis of pharmaceutical agents. tcichemicals.comgoogle.com
Construction of Novel Polycyclic and Fused Heterocyclic Systems
The thieno[3,2-c]pyridine (B143518) scaffold is an effective precursor for the synthesis of more complex polycyclic and fused heterocyclic systems. Its inherent chemical reactivity allows it to undergo cyclocondensation reactions with various reagents to afford novel, multi-ring structures.
For example, 3-aminothieno[2,3-b]pyridines, which are isomeric to the thieno[3,2-c] system and share its synthetic utility, have been used to construct fused pyrimidine (B1678525) rings. The reaction of these precursors with reagents like triethyl orthoformate and hydrazine (B178648) hydrate (B1144303) leads to the formation of pyridothienopyrimidines. researchgate.net These resulting structures can be further elaborated into even more complex systems, such as:
Triazolopyridothienopyrimidines
Pyridothienopyrimidotriazinoindoles researchgate.net
These reactions demonstrate the utility of the thienopyridine core as a foundational element for building a diverse library of fused heterocyclic compounds with potential applications in medicinal chemistry and material science.
Development of Organic Electronic Materials
The thieno[3,2-c]pyridine system is gaining attention in the field of material science, particularly for the development of organic electronic materials. chemimpex.comnih.gov The electrochemical and photophysical properties inherent to this heterocyclic scaffold make it a promising candidate for creating conductive polymers and other functional organic materials. chemimpex.comnih.gov
Derivatives of the thieno[3,2-c]pyridine scaffold have been successfully incorporated into organic field-effect transistors (OFETs). A notable example is a bisisoindigo derivative (TPBIID) that incorporates thieno[3,2-c]pyridine-4,6-dione subunits. rsc.org This material has been systematically studied for its molecular geometry, optical properties, and morphological features in the context of OFET applications. rsc.org
Devices fabricated using the TPBIID small molecule exhibited balanced ambipolar charge transport properties. In contrast, a corresponding donor-acceptor conjugated polymer (PTPBIID-BT) showed p-type-dominated ambipolar characteristics. rsc.org This research highlights the potential of using the thieno[3,2-c]pyridine core to create novel building blocks for high-performance organic semiconductors. rsc.org
Table 1: OFET Performance of Thieno[3,2-c]pyridine-Based Materials
| Material | Charge Transport | Max. Hole Mobility (cm²/Vs) | Max. Electron Mobility (cm²/Vs) |
| TPBIID | Ambipolar | 0.011 | 0.015 |
| PTPBIID-BT | p-type dominated ambipolar | 0.16 | - |
The thieno[3,2-c]pyridine scaffold has been utilized in the development of materials for organic light-emitting diodes (OLEDs). Researchers have synthesized a series of novel phosphorescent Iridium (Ir) complexes based on this heterocyclic system. researchgate.net These materials were used as the light-emitting layer in solution-processable, double-layered OLEDs. The resulting devices demonstrated high efficiencies, with a maximum current efficiency of 34.2 cd/A. researchgate.net This work establishes thieno[3,2-c]pyridine derivatives as promising emitters for fabricating high-quality displays. researchgate.net
Furthermore, related isomers like thieno[3,2-b]thiophene (B52689) and thieno[3,2-b]pyrrole have been incorporated as building blocks in small molecule donor materials for organic solar cells (OSCs). mdpi.comnih.govbohrium.com For instance, small molecule hole-transporting materials based on a thienoimidazole-pyridine core have been synthesized for use in efficient inverted perovskite solar cells. rsc.org
Probes and Ligands in Fundamental Biochemical Research
The thieno[3,2-c]pyridine ring system serves as a valuable pharmacophore in the design of molecules for biochemical research. Derivatives have been synthesized to act as selective ligands for probing complex biological systems. For example, arylpiperazine derivatives containing the thieno[3,2-c]pyridine core have been developed and show potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while displaying weak interaction with the dopamine (B1211576) D2 receptor. nih.gov This selectivity makes them useful tools for studying the serotonergic system and its role in various neurological processes. nih.gov
Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, including the 3-methyl derivative, have been synthesized to investigate specific enzyme interactions. A significant area of this research has focused on the inhibition of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine. nih.gov
In a comparative study, the thieno[3,2-c]pyridine nucleus was used as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system in a series of hPNMT inhibitors. nih.gov The study revealed the critical importance of stereochemistry at the 3-position. The (S)-enantiomer of the 3-methyl substituted THTP derivative was found to be 100-fold more potent as an hPNMT inhibitor than its corresponding (R)-enantiomer. nih.gov This finding underscores the specific and crucial role that the 3-methyl group's spatial orientation plays in the molecule's interaction with the enzyme's active site. Molecular modeling and docking studies were employed to form a hypothesis for the binding of these compounds to hPNMT, further elucidating the structure-activity relationship. nih.gov
Table 2: hPNMT Inhibitory Potency of 3-Substituted THTP Compounds
| Compound | Configuration | hPNMT IC₅₀ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity (Kᵢ/IC₅₀) |
| (S)-3-methyl-THTP | S | 0.22 | 4.0 | 18 |
| (R)-3-methyl-THTP | R | 22 | 1.2 | 0.055 |
RNA Binding Studies and Ligand Identification
Extensive research has been conducted to identify and develop small molecules that can selectively bind to RNA, a field of growing interest for its potential therapeutic applications. The unique and complex three-dimensional structures of RNA molecules present attractive targets for the development of novel drugs. Within this context, various heterocyclic scaffolds have been explored for their potential to interact with specific RNA targets.
However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically focused on the chemical compound 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine in the context of RNA binding and ligand identification. While the broader class of thieno[3,2-c]pyridine derivatives has been investigated for various biological activities, these studies have predominantly centered on their interactions with protein targets such as kinases and receptors.
Currently, there is no publicly available research data, including data tables or detailed research findings, to suggest that this compound has been synthesized, evaluated, or identified as a ligand for any RNA molecule. Searches of chemical and biological databases have not yielded any information on the affinity, selectivity, or binding mode of this specific compound to any RNA structure.
Therefore, the application of this compound in RNA binding studies and for ligand identification remains an unexplored area of research. Future investigations would be required to determine if this particular chemical scaffold possesses the necessary structural and chemical properties to engage in meaningful and selective interactions with RNA targets.
Emerging Trends and Future Research Perspectives for 3 Methyl 4h,5h,6h,7h Thieno 3,2 C Pyridine
Advancements in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability has spurred the development of environmentally friendly synthetic routes for heterocyclic compounds. While traditional methods for synthesizing the thieno[3,2-c]pyridine (B143518) core often involve multiple steps and harsh conditions, future research is focused on aligning its production with the principles of green chemistry. researchgate.netgoogle.com Key advancements are being pursued in the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netbhu.ac.in
One promising trend is the adoption of transition-metal-free synthesis, which avoids the use of expensive and potentially toxic metal catalysts. researchgate.netnih.gov Researchers have successfully developed metal-free methods for other thienopyridine isomers, providing a blueprint for application to the 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine system. nih.gov Additionally, the use of microwave irradiation in aqueous media has been shown to reduce reaction times and increase yields for related thienopyridines, offering a more energy-efficient alternative to conventional heating. researchgate.net The development of protocols that are operationally simple, utilize inexpensive reagents, and are suitable for large-scale synthesis represents a significant goal in making the production of this compound more sustainable. nih.gov
Table 1: Comparison of Synthetic Methodologies for Thienopyridines
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Traditional Synthesis | Multi-step reactions, use of organic solvents and strong mineral acids. | Established and well-documented procedures. | google.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation, often in aqueous medium. | Reduced reaction time, higher yields, energy efficiency. | researchgate.net |
| Transition-Metal-Free Synthesis | Avoidance of metal catalysts in coupling and cyclization reactions. | Reduced cost, lower toxicity, and simplified purification. | researchgate.netnih.gov |
| Heterogeneous Catalysis | Employment of reusable catalysts like activated fly ash. | Catalyst can be recovered and reused, minimizing waste. | bhu.ac.in |
Exploration of Novel Reactivity and Cascade Reactions
Future research is set to explore the untapped reactive potential of the this compound nucleus. A significant area of interest is the development of cascade reactions, which allow for the construction of complex molecular architectures in a single step from simpler starting materials. researchgate.net These reactions are highly efficient as they minimize the number of synthetic operations, reduce solvent and reagent consumption, and decrease waste generation.
For the broader class of thienopyridines, cascade syntheses involving intramolecular cyclizations and multicomponent reactions have been successfully developed to create complex, fused heterocyclic systems. scielo.brrsc.org The mechanism often involves the nucleophilic cleavage of an S-S bond followed by a cascade of heterocyclization steps. researchgate.net Applying these principles to this compound could lead to the rapid synthesis of novel derivatives with unique three-dimensional structures. Such strategies could unlock new chemical space for drug discovery and materials science, yielding compounds that are difficult to access through traditional linear synthetic approaches.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Computational tools powered by AI, such as high-throughput virtual screening and de novo drug design, can rapidly screen vast virtual libraries of thienopyridine derivatives to identify molecules with high predicted activity and favorable pharmacokinetic properties. researchgate.netnih.gov For instance, researchers have already employed in silico molecular docking to understand the binding modes of thienopyridine derivatives to biological targets like the Hsp90 protein. nih.gov ML models can be trained on existing data to predict the biological activities and ADME (absorption, distribution, metabolism, and excretion) properties of new, untested analogs of this compound. mdpi.com This computational-first approach, sometimes described as a scaffold hopping strategy, can guide synthetic efforts, reduce the cost and time of drug development, and increase the success rate of identifying potent and selective therapeutic agents. nih.govrsc.org
Table 2: Applications of AI/ML in the Design of Thienopyridine Derivatives
| AI/ML Application | Description | Potential Impact on this compound | Reference |
|---|---|---|---|
| Virtual Screening | Rapid computational screening of large compound libraries against a biological target. | Identification of new derivatives with potential activity against various diseases. | researchgate.net |
| De Novo Drug Design | Generating novel molecular structures with desired properties from the ground up. | Creation of entirely new molecules based on the thienopyridine scaffold with optimized efficacy. | mdpi.com |
| ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of molecules. | Early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures. | nih.govmdpi.com |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Modeling the relationship between chemical structure and biological activity. | Guiding the modification of the lead compound to enhance potency and selectivity. | nih.gov |
Expanding the Scope of Applications in Advanced Functional Materials
While the historical focus for thienopyridines has been on pharmaceuticals, emerging research highlights their potential in the field of advanced functional materials. The inherent electronic properties of the fused thiophene (B33073) and pyridine (B92270) rings, common in many sulfur-containing heterocycles, make them attractive candidates for applications in materials science. researchgate.net
Specifically, certain thienopyridine isomers have demonstrated interesting electrochemical and photophysical properties, suggesting their utility in organic electronics. d-nb.info Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The ability to tune the electronic properties through chemical modification of the thienopyridine core could lead to a new class of materials with tailored functionalities for a wide range of technological applications.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthesis protocols for 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine?
- Methodology : Synthesis typically involves cyclization reactions starting from substituted thiophene or pyridine precursors. For example, a multi-step approach may include:
Thiophene functionalization : Introduce methyl groups via alkylation or Friedel-Crafts reactions.
Ring closure : Use catalytic acid/base conditions to form the fused thienopyridine system.
Purification : Employ column chromatography or recrystallization for isolation .
- Key Considerations : Reaction yields (40–60%) and purity depend on solvent choice (e.g., DMF for solubility) and temperature control (60–80°C).
Q. How is the physicochemical characterization of this compound performed?
- Analytical Methods :
- LogP : Measured as 6.036 (indicating high lipophilicity) using reverse-phase HPLC .
- Polar Surface Area (PSA) : Calculated at 31.48 Ų, suggesting moderate hydrogen-bonding capacity .
- Thermal Stability : Melting point ~95°C (decomposition observed via differential scanning calorimetry) .
- Spectroscopy : NMR (¹H/¹³C) confirms methyl group substitution and fused-ring structure.
Q. What preliminary biological screening models are suitable for this compound?
- In vitro assays :
- Antimicrobial : MIC testing against Gram-positive bacteria (e.g., S. aureus).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Dosage : Initial testing at 10–100 µM concentrations with DMSO as a solvent carrier.
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across structural analogs?
- Case Study : Compare 3-methyl derivatives with analogs like 5-acetyl-4H-thieno[3,2-c]pyridine (CID 122164013) and 2-methyl-4-thieno[3,2-c]pyridinyl thiazole (CAS 1432682-07-9).
- Methodology :
- SAR Analysis : Tabulate substituent effects on activity:
- Statistical Validation : Use ANOVA to assess significance of structural modifications on IC₅₀ values.
Q. What strategies optimize enantiomeric separation for chiral derivatives?
- Chromatographic Methods :
- Chiral Stationary Phases (CSPs) : Chiralcel OD-H column resolves enantiomers (e.g., prasugrel analogs) with mobile phases like hexane:isopropanol (90:10) .
- Detection : UV at 254 nm for thienopyridine absorbance.
- Challenges : Rapid racemization in solution requires low-temperature handling (-20°C) .
Q. How to investigate metabolic pathways of 3-methyl-thieno[3,2-c]pyridine derivatives?
- In vivo Models : Administer radiolabeled (¹⁴C) compound to rodents; collect plasma/liver samples.
- Analytical Workflow :
LC-MS/MS : Identify glucuronide conjugates (e.g., acyl-β-D-glucuronide metabolites) .
Enzyme Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2C19) for oxidation activity.
Q. What green chemistry approaches improve synthesis sustainability?
- Innovative Methods :
- Ambient Air Oxidation : Utilize O₂ as an oxidant for converting aminothienopyridinones to iminodiones, avoiding toxic reagents .
- Solvent Reduction : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact.
Methodological Guidelines for Contradictory Data
Q. How to address discrepancies in enzyme inhibition assays?
- Troubleshooting Steps :
Control Experiments : Verify enzyme activity with known inhibitors (e.g., prasugrel for ADP receptors).
Buffer Optimization : Test pH (6.5–7.5) and ionic strength effects on binding affinity.
Docking Studies : Use Schrödinger Suite to model ligand-enzyme interactions and identify steric clashes .
Safety and Handling
Q. What safety protocols are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
